(S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid
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Overview
Description
ARH-049020, also known as X-334, is a peroxisome proliferator-activated receptor (PPAR) agonist potentially for the treatment of insulin resistance and type 2 diabetes.
Scientific Research Applications
1. Anticancer Agent Design
A study conducted by Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, including compounds related to (S)-3-(4-(4-((tert-butoxycarbonyl)amino)phenethoxy)phenyl)-2-ethoxypropanoic acid. These compounds showed promising in vitro cytotoxicity against human cancer cell lines, making them potentially useful in designing new anticancer agents (Kumar et al., 2009).
2. Enantioselective Synthesis
Alonso et al. (2005) described an enantioselective synthesis of a compound structurally related to this compound. The synthesis started from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate and included a key reaction of sulfate preparation, illustrating the compound's relevance in enantioselective synthesis processes (Alonso et al., 2005).
3. Solid-Phase Peptide Synthesis
Gaehde and Matsueda (2009) synthesized N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, a compound similar to the query chemical, for use as a handle in the solid-phase synthesis of peptide alpha-carboxamides. This demonstrates the compound's utility in peptide synthesis (Gaehde & Matsueda, 2009).
4. Crystal Structure Analysis
Jankowska et al. (2002) studied the crystal structure of a related compound to understand the role of N-methylation in peptide conformation, highlighting its application in structural biology (Jankowska et al., 2002).
5. Chemical Synthesis
Heydari et al. (2007) reported the use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, including those structurally related to the query compound, indicating its role in chemical synthesis processes (Heydari et al., 2007).
6. Stereoselective Synthesis
Yang et al. (2015) synthesized α-amino acid derivatives closely related to the query compound with high stereoselectivity, demonstrating its significance in stereoselective synthesis for pharmaceutical applications (Yang et al., 2015).
Properties
CAS No. |
251454-45-2 |
---|---|
Molecular Formula |
C24H31NO6 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2S)-2-ethoxy-3-[4-[2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C24H31NO6/c1-5-29-21(22(26)27)16-18-8-12-20(13-9-18)30-15-14-17-6-10-19(11-7-17)25-23(28)31-24(2,3)4/h6-13,21H,5,14-16H2,1-4H3,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI Key |
QNDFBOXBUCDYNZ-NRFANRHFSA-N |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ARH-049020; ARH049020; ARH 049020; X-334; X 334; X334 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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